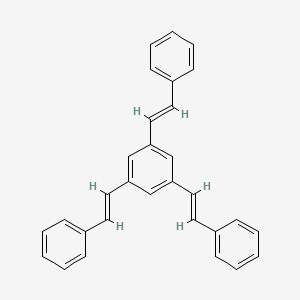

1,3,5-Tri((E)-styryl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H24 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

1,3,5-tris[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C30H24/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-24H/b19-16+,20-17+,21-18+ |

InChI Key |

PIZCYBQDMYNJND-VNQRMFGESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=CC=C3)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis of the 1,3,5-Tri((E)-styryl)benzene Core

The construction of the this compound core relies on the formation of three vinyl linkages in a convergent manner, extending from a central benzene (B151609) ring. Several classical and modern organic reactions have been employed to achieve this, each with its own set of advantages and challenges.

Horner-Wadsworth-Emmons Olefination and Wittig Reaction Strategies

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are cornerstone methods for the formation of carbon-carbon double bonds and are particularly well-suited for synthesizing this compound. nrochemistry.comwikipedia.orgalfa-chemistry.comyoutube.comorganic-chemistry.orgmasterorganicchemistry.comudel.edulibretexts.orgd-nb.infolibretexts.orgnih.gov Both reactions involve the coupling of a phosphorus-stabilized carbanion with a carbonyl compound.

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent. wikipedia.orgyoutube.com This reaction is renowned for its excellent stereoselectivity, predominantly yielding the (E)-alkene. nrochemistry.comwikipedia.orgalfa-chemistry.comyoutube.comorganic-chemistry.org The mechanism involves the nucleophilic addition of the phosphonate carbanion to an aldehyde, followed by the formation of a transient oxaphosphetane intermediate which then eliminates to form the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. nrochemistry.comalfa-chemistry.comorganic-chemistry.org For the synthesis of this compound, this typically involves the reaction of 1,3,5-benzenetricarbaldehyde with a benzylphosphonate ester in the presence of a base like sodium hydride. alfa-chemistry.com

The Wittig reaction , discovered by Georg Wittig, employs a phosphonium (B103445) ylide. masterorganicchemistry.comudel.edulibretexts.orglibretexts.orgnih.gov While a powerful tool, the stereochemical outcome of the Wittig reaction can be less predictable than the HWE reaction and is highly dependent on the nature of the ylide and the reaction conditions. udel.edu The synthesis of this compound via this method would involve the reaction of 1,3,5-benzenetricarbaldehyde with benzyltriphenylphosphonium (B107652) ylide. The formation of the thermodynamically more stable (E)-isomer is often favored, especially with stabilized ylides. udel.edu

| Reaction | Phosphorus Reagent | Carbonyl Substrate | Typical Base | Key Advantage |

| Horner-Wadsworth-Emmons | Benzylphosphonate ester | 1,3,5-Benzenetricarbaldehyde | Sodium Hydride (NaH) | High (E)-stereoselectivity |

| Wittig Reaction | Benzyltriphenylphosphonium ylide | 1,3,5-Benzenetricarbaldehyde | n-Butyllithium (n-BuLi) | Versatility |

Heck Coupling Reactions for Styryl Moiety Integration

The Heck reaction provides a powerful alternative for the synthesis of styrenic compounds through a palladium-catalyzed cross-coupling of an aryl halide with an alkene. nih.gov For the synthesis of this compound, this involves the reaction of a 1,3,5-trihalobenzene, such as 1,3,5-tribromobenzene, with styrene (B11656) in the presence of a palladium catalyst and a base. This method directly installs the styryl moieties onto the central benzene ring. A key advantage is the ability to form the C-C bond with high stereoselectivity, typically favoring the trans-isomer.

Cyclotrimerization and Condensation Routes to Triarylbenzenes

The central 1,3,5-triarylbenzene scaffold can be synthesized through the cyclotrimerization of alkynes. For instance, the cyclotrimerization of phenylacetylene, catalyzed by transition metal complexes such as those containing cobalt, can yield a mixture of 1,2,4- and 1,3,5-triphenylbenzene (B1329565). nrochemistry.com While this method forms the core, subsequent functionalization would be required to introduce the vinyl bridges to form this compound.

Condensation reactions of acetophenones can also lead to the formation of 1,3,5-triarylbenzenes. organic-chemistry.org These methods, however, are generally less direct for the synthesis of the target molecule with its specific styryl linkages. A notable approach involves the Knoevenagel condensation of a 1,3,5-tris-cyanomethylene benzene derivative with substituted benzaldehydes. researchgate.net

Stereoselective Approaches to (E,E,E)-Configuration Control

Achieving the all-(E) configuration is crucial for the desired planarity and electronic properties of this compound. The Horner-Wadsworth-Emmons reaction is the most reliable method for this purpose due to its inherent thermodynamic control that strongly favors the formation of the more stable (E)-isomer. nrochemistry.comwikipedia.orgalfa-chemistry.comyoutube.comorganic-chemistry.org The stereoselectivity arises from the reversible formation of the initial adducts, allowing for equilibration to the sterically less hindered intermediate that leads to the trans-alkene. wikipedia.orgorganic-chemistry.org

Other methods that can provide high (E)-selectivity include the Heck reaction. nih.gov While the Wittig reaction can also yield the (E)-isomer, particularly with stabilized ylides, it may sometimes produce a mixture of (E) and (Z) isomers, necessitating careful control of reaction conditions or subsequent purification. udel.edu The McMurry coupling, a reductive coupling of carbonyls using low-valent titanium, is another powerful tool for alkene synthesis, but its application to produce this compound is less commonly reported compared to HWE and Heck reactions. nih.govwikipedia.orgnih.govresearchgate.net

Advanced Functionalization and Derivatization Strategies

Peripheral Modification for Tunable Electronic Properties

The electronic properties of the this compound core can be precisely tuned by introducing various functional groups on the peripheral phenyl rings. This allows for the rational design of materials with specific absorption, emission, and charge-transport characteristics. d-nb.inforesearchgate.netdiva-portal.orgnih.govresearchgate.net

For example, the introduction of electron-donating groups, such as alkoxy or amino groups, can increase the energy of the highest occupied molecular orbital (HOMO), leading to red-shifted absorption and emission spectra. d-nb.inforesearchgate.net Conversely, the incorporation of electron-withdrawing groups can lower the energy of the lowest unoccupied molecular orbital (LUMO). This donor-acceptor design strategy is a powerful approach to tailor the optoelectronic properties of these star-shaped molecules for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optics. researchgate.netnih.gov The synthesis of these functionalized derivatives often employs the same olefination or coupling strategies, starting from appropriately substituted benzaldehydes or styrenes. d-nb.inforesearchgate.net

Core Modification for Structural Versatility

The functional properties of this compound are highly dependent on its molecular structure. Researchers have explored various synthetic modifications to both the central benzene core and the peripheral styryl arms to fine-tune its characteristics. These modifications allow for the rational design of materials with tailored absorption, emission, and charge-transport properties.

Modifications to the Central Benzene Ring:

A primary strategy for altering the electronic nature of the TSB framework involves substituting the hydrogen atoms on the central aromatic ring. The introduction of electron-withdrawing or electron-donating groups directly influences the energy levels of the molecule's frontier molecular orbitals.

Halogenation: The synthesis of brominated TSB derivatives, such as those starting from 2,4,6-tribromo-1,3,5-tris(diethoxyphosphorylmethyl)benzene, introduces reactive handles for further functionalization and modifies the electronic properties of the core. rsc.org

Alkoxylation: Attaching electron-donating alkoxy groups, like in 1,3,5-methoxy-2,4,6-tris(styryl)benzene, can enhance the molecule's electron density and impact its performance in electroluminescent devices. nih.gov

Cyanation: The incorporation of strong electron-withdrawing cyano (-CN) groups onto the core, resulting in compounds like 1,3,5-tricyano-2,4,6-tris(styryl)benzene, creates octupolar molecules with significant nonlinear optical properties. researchgate.netkorea.ac.kr

Modifications to the Peripheral Styryl Groups:

Functionalizing the terminal phenyl rings of the styryl arms is another effective method for achieving structural and functional diversity.

Substituent Effects: Adding substituents such as alkyl, alkoxy, or amino groups to the para-position of the outer phenyl rings can systematically tune the photo- and electroluminescent properties of the resulting compounds. researchgate.net

Bulky Groups: The introduction of sterically demanding groups like tert-butyl or tert-butoxy (B1229062) on the styryl units has been shown to influence the supramolecular structure in the solid state. uclm.es This strategy can block detrimental photoisomerization pathways and restrict intramolecular vibrations, leading to aggregation-induced enhanced emission in some cases. uclm.es

Terminal Group Functionalization: End-capping the styryl arms with specific functional groups, such as acetylsulfanyl, provides a means to control intermolecular interactions and self-assembly in the solid state, which is critical for applications in molecular electronics. nih.gov

The table below summarizes various approaches to core modification for achieving structural versatility in TSB and its derivatives.

| Modification Target | Synthetic Strategy | Precursor/Reagent Example | Resulting Compound Type | Reference |

| Central Benzene Ring | Bromination & HWE Reaction | 2,4,6-tribromo-1,3,5-tris(diethoxyphosphorylmethyl)benzene | Brominated TSB | rsc.org |

| Central Benzene Ring | Horner-Wittig Reaction | 1,3,5-trimethoxy-2,4,6-tris(phosphonatemethyl)benzene | Methoxy-substituted TSB | nih.gov |

| Central Benzene Ring | Knoevenagel Condensation | 1,3,5-tris(cyanomethyl)benzene derivative | Cyano-substituted TSB | researchgate.net |

| Peripheral Styryl Groups | Horner-Wadsworth-Emmons | Substituted benzaldehydes | TSB with functionalized outer rings | researchgate.net |

| Peripheral Styryl Groups | HWE with bulky aldehydes | 4-tert-butylbenzaldehyde | TSB with bulky peripheral groups | uclm.es |

| Peripheral Styryl Groups | HWE with sulfur-containing aldehydes | 4-(acetylsulfanyl)benzaldehyde | Sulfur end-capped TSB | nih.gov |

One-Pot Synthetic Protocols

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While the direct threefold synthesis of this compound in a single step from the simplest starting materials is complex, related multi-step, one-pot strategies have been developed for constructing complex conjugated molecules, indicating potential pathways for TSB synthesis.

For instance, palladium-catalyzed cross-coupling reactions have been successfully combined into one-pot sequences. A notable example is the sequential Stille and Heck coupling protocol used to synthesize differentially functionalized 1,3,5-hexatrienes. nih.gov In this process, a chemoselective Stille coupling occurs first, followed by a Heck reaction with a different coupling partner in the same flask, sometimes using the same catalyst for both steps. nih.gov This approach highlights the potential for developing one-pot, multi-coupling strategies for assembling TSB derivatives from a tri-halogenated benzene core and appropriate vinylstannane and alkene reactants.

Another relevant approach is the acid-catalyzed cyclotrimerization of aryl methyl ketones to form the 1,3,5-triarylbenzene core. researchgate.netscielo.org.mx Various catalysts, including thionyl chloride in ethanol (B145695) or acid-activated clays, can promote this triple condensation in a single pot, providing a straightforward route to the central structural motif of TSB. researchgate.netscielo.org.mx While this method forms the core rather than the full styryl structure, its efficiency makes it a valuable starting point for subsequent functionalization.

The development of a true one-pot synthesis for this compound from basic precursors remains a significant goal in synthetic chemistry, promising a more streamlined and sustainable route to this important class of materials.

Exploration of Reaction Mechanisms and Catalytic Systems

The synthesis of this compound and its derivatives relies on a set of powerful carbon-carbon bond-forming reactions. Understanding the mechanisms of these reactions and the role of the catalytic systems is essential for optimizing reaction conditions and achieving high yields and stereoselectivity.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions:

The Wittig and HWE reactions are cornerstone methods for alkene synthesis from carbonyl compounds and are widely used to construct the styryl linkages in TSB.

Wittig Reaction: This reaction involves the nucleophilic attack of a phosphorus ylide (a Wittig reagent), generated by deprotonating a phosphonium salt, on an aldehyde or ketone. libretexts.orglibretexts.org The mechanism proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then decomposes to form the alkene and a triphenylphosphine (B44618) oxide byproduct. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion. wikipedia.org This carbanion, which is more nucleophilic and less basic than a Wittig ylide, reacts with aldehydes or ketones to form an alkene. wikipedia.org The HWE reaction offers two key advantages: the dialkylphosphate byproduct is water-soluble and easily removed, and it strongly favors the formation of the thermodynamically more stable (E)-alkene, which is crucial for synthesizing the all-trans isomer of TSB. wikipedia.org The synthesis of TSB derivatives has been achieved via threefold HWE reactions between a tristriethylphosphonate derivative of a substituted benzene and an appropriate benzaldehyde (B42025). rsc.orgnih.govuclm.es

Mizoroki-Heck Reaction:

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene. wikipedia.org This method is highly effective for creating substituted alkenes with excellent control over stereochemistry, predominantly yielding the trans isomer. organic-chemistry.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming an arylpalladium(II) complex.

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

Syn Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond and forming a palladium-hydride species. Reductive elimination of HX regenerates the Pd(0) catalyst.

Typical catalysts for the Heck reaction include palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), often supported by phosphine (B1218219) ligands such as triphenylphosphine. wikipedia.org While a direct threefold Heck reaction between 1,3,5-trihalobenzene and styrene presents challenges, sequential coupling strategies are viable. nih.gov

Knoevenagel Condensation:

The Knoevenagel condensation provides an alternative route to the styryl linkage. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). researchgate.net For example, a 1,3,5-tris-cyanomethylene benzene derivative can undergo a threefold Knoevenagel reaction with three equivalents of a substituted benzaldehyde to yield a TSB derivative. researchgate.net

The table below compares the key features of these synthetic reactions for preparing TSB.

| Reaction | Key Reactants | Catalyst/Reagent | Key Features | Reference |

| Wittig Reaction | Phosphonium salt + Aldehyde | Strong base (e.g., n-BuLi) | Forms C=C bond; byproduct can be difficult to remove. | libretexts.orglibretexts.org |

| Horner-Wadsworth-Emmons | Phosphonate ester + Aldehyde | Base (e.g., NaH, NaOEt) | High (E)-selectivity; water-soluble byproduct. | nih.govuclm.eswikipedia.org |

| Mizoroki-Heck Reaction | Aryl halide + Alkene (Styrene) | Pd(0) complex (e.g., Pd(OAc)₂) + Base | High trans-selectivity; catalytic in palladium. | wikipedia.orgorganic-chemistry.orguwindsor.ca |

| Knoevenagel Condensation | Active methylene compound + Aldehyde | Base (e.g., piperidine) | Forms C=C bond from activated CH₂ groups. | researchgate.net |

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

Electronic Absorption and Emission Spectroscopy: Mechanistic Interpretations

The electronic spectra of 1,3,5-Tri((E)-styryl)benzene and its derivatives provide a window into their excited-state dynamics and interactions with their environment.

A notable characteristic of many this compound derivatives is the observation of a large Stokes shift, which is the difference in energy between the positions of the band maxima of the absorption and emission spectra. For instance, derivatives of 1,3,5-tricyano-2,4,6-tris(styryl)benzene exhibit large Stokes shifts that increase as the conjugation length of the molecule extends. nih.govresearchgate.netkorea.ac.kracs.org This phenomenon is attributed to structural changes that occur in the molecule upon excitation from the ground state. korea.ac.kr

The surrounding environment, particularly the solvent, can also significantly influence the Stokes shift. In donor-π-acceptor (D-π-A) type styryl pyridinium (B92312) dyes, for example, changes in the physical environment lead to noticeable alterations in absorbance, emission, and Stokes shift. nih.gov For octupolar molecules with electron-donating groups, an increase in the donor strength leads to a greater charge-transfer character in the excited state. korea.ac.kr This, in turn, results in a larger solvation energy of the excited state, contributing to an increased Stokes shift. korea.ac.kr The complexity of absorption bands, influenced by the coexistence of different conformations and thermal population of low-frequency torsional modes, can also be affected by temperature changes in solution. uclm.es

In the aggregated or solid state, the photophysical behavior of this compound derivatives is governed by excitonic coupling between adjacent molecules. The nature of this coupling can lead to either enhanced or quenched emission. For some star-shaped molecules based on a 1,3,5-tristyrylbenzene core, aggregation can induce enhanced emission. researchgate.net This behavior is associated with the aggregation of orthogonal transition dipole moments where the electronic coupling is generally weak. researchgate.net

The formation of π-stacking aggregates can play a crucial role in enhancing luminescence by blocking E/Z photoisomerization, which occurs through torsional motions between the phenylene rings in the excited state. researchgate.net In certain doped polymer systems, aggregation-regulated excitonic coupling has been observed to improve room-temperature phosphorescence quantum efficiency significantly. researchgate.net

The fluorescence quantum yield, a measure of the efficiency of the emission process, is a critical parameter for luminescent materials. For some derivatives of 1,3,5-tris(styryl)benzene, aggregation-induced enhanced emission (AIEE) is a key phenomenon. uclm.esresearchgate.net This effect is attributed to the restriction of intramolecular vibrations and the blocking of non-radiative decay pathways like trans-cis photoisomerization upon aggregation. uclm.esresearchgate.net

For example, a 1,3,5-tris(styryl)benzene core was observed to exhibit AIEE in mixtures of water/THF, with the maximum quantum yield reached at a water fraction of 50%. researchgate.net The substitution with bulky side groups can also influence the non-radiative deactivation pathways and, consequently, the quantum yield. uclm.es

Two-Photon Absorption (TPA) Properties: Design Principles and Mechanisms

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. This property is highly dependent on the molecular structure and symmetry.

The TPA cross-section (δ), a measure of the TPA efficiency, is strongly correlated with the molecular structure of this compound derivatives. For a series of 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives, the peak TPA cross-section values were found to be in the range of (50-2620) x 10⁻⁵⁰ cm⁴ s/photon. nih.govresearchgate.netkorea.ac.kracs.org A key finding is that the TPA cross-section increases with both the strength of the donor groups and the extent of the conjugation length. nih.govresearchgate.netkorea.ac.kracs.org This indicates that enhancing the intramolecular charge transfer character and extending the π-electron system are effective strategies for designing molecules with large TPA cross-sections.

Theoretical investigations have shown a qualitative linear relationship between the first hyperpolarizability (β) and the TPA cross-section, with both values increasing with donor and acceptor strengths. korea.ac.kr This relationship serves as a valuable guideline for the rational design of novel TPA dyes. nih.govresearchgate.net

The C₃ symmetry of this compound and its derivatives classifies them as octupolar molecules. This octupolar symmetry plays a crucial role in enhancing TPA efficiency. researchgate.net It has been shown that multi-branched molecules with octupolar structures can exhibit large TPA cross-section values. researchgate.net The electronic coupling between the molecular components in these structures can be fine-tuned to significantly improve TPA efficiency. researchgate.net

For instance, 1,3,5-tricyano-2,4,6-tris(vinyl)benzene derivatives, which are octupolar molecules, show significantly larger first hyperpolarizabilities than their dipolar counterparts. korea.ac.kr This suggests that the octupolar design is a promising strategy for developing materials with high TPA activity. nih.govresearchgate.netkorea.ac.kr The similarity between one- and two-photon induced fluorescence excitation spectra in some of these compounds indicates that the same excited states are accessed through both one- and two-photon absorption processes. nih.govresearchgate.netkorea.ac.kr

Photoisomerization Dynamics and Mechanisms

The photochromism of this compound is primarily governed by the E/Z isomerization of its three styryl arms. This process is crucial in understanding its behavior in various environments and its potential as a molecular switch.

E/Z Isomerization Pathways and Kinetics (e.g., Hula-Twist Mechanism)

The trans-to-cis (E/Z) photoisomerization of the styryl moieties in this compound can proceed through different pathways. In solution, the conventional one-bond-flip mechanism is often dominant. However, in constrained environments such as viscous media, solid matrices, or within supramolecular structures, a volume-conserving mechanism known as the "hula-twist" becomes significant. nih.govrsc.org This mechanism involves the simultaneous rotation around a double and an adjacent single bond, minimizing the required free volume for isomerization. For a cross-linked 1,3,5-tristyrylbenzene dendrimer, the quantum yield for E→Z isomerization was found to be 0.063, which is comparable to that of a model compound (0.080), supporting the operation of a hula-twist mechanism.

The kinetics of E/Z isomerization can be influenced by the surrounding environment. For instance, in studies of related azobenzene (B91143) derivatives in polystyrene films, the photoisomerization process was observed to have both fast and slow kinetic components. elsevierpure.comnih.gov The faster component was attributed to isomerization occurring in a surface layer with greater free volume. While specific kinetic data for this compound is not extensively documented in readily available literature, the principles observed in analogous systems suggest a complex interplay between molecular structure and environmental constraints.

Photostability and Degradation Pathways in Various Environments

The photostability of this compound and its derivatives is a critical factor for their practical applications. While these compounds exhibit robust thermal stability, their susceptibility to photodegradation can limit their performance. nih.gov The primary degradation pathway for stilbene-based compounds under irradiation often involves oxidation, leading to the formation of species like o-quinones. nih.gov These degradation products can introduce yellowing, which is a significant concern in applications such as materials for paper production.

In the context of organic light-emitting diodes (OLEDs), the formation of non-emissive isomers and photodegradation products can lead to a decrease in device efficiency and lifetime. The aggregation of these molecules, as discussed in section 3.5, can play a role in enhancing photostability by restricting the conformational changes required for isomerization and other degradative photochemical reactions.

Advanced Vibrational Spectroscopy for Structural Conformation Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides powerful tools for elucidating the structural conformation of this compound. These techniques are sensitive to the vibrational modes of the molecule, which are in turn dependent on its geometry and intermolecular interactions.

In principle, the vibrational spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the central benzene (B151609) ring, the styryl C=C double bonds, and the phenyl rings. The frequencies and intensities of these bands can provide information on the planarity of the molecule and the rotational conformations of the phenyl groups. For example, changes in the out-of-plane C-H bending modes of the benzene rings can indicate alterations in the molecular symmetry and conformation.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |

| C=C Stretch (Styryl) | 1620 - 1650 | Presence and conjugation of the double bond. |

| Aromatic C=C Stretch | 1450 - 1600 | Vibrations of the benzene and phenyl rings. |

| C-H In-Plane Bend | 1000 - 1300 | Information on the substitution pattern. |

| C-H Out-of-Plane Bend | 675 - 900 | Sensitive to the substitution pattern and conformation. |

| Skeletal Vibrations | < 600 | Overall molecular conformation and low-energy vibrations. |

This table presents typical ranges for the specified vibrational modes in aromatic and styrenic compounds and is for illustrative purposes.

Solid-State Photophysics: Aggregation-Induced Emission (AIE) and Luminescence Enhancement Mechanisms

One of the most remarkable properties of this compound and its derivatives is their solid-state luminescence, particularly the phenomenon of Aggregation-Induced Emission (AIE). In dilute solutions, these molecules often exhibit weak fluorescence due to efficient non-radiative decay pathways. However, in the aggregated state or in the solid form, their luminescence is significantly enhanced.

Restriction of Intramolecular Vibrations (RIM) and Rotations (RIR) Theories

The prevailing theory to explain AIE is the Restriction of Intramolecular Motion (RIM), which encompasses the Restriction of Intramolecular Rotations (RIR) and Restriction of Intramolecular Vibrations (RIV). nih.govacs.orghkust.edu.hksigmaaldrich.com In solution, the phenyl and styryl groups of this compound can undergo low-frequency rotational and vibrational motions. These motions provide efficient non-radiative pathways for the deactivation of the excited state, thus quenching fluorescence.

When the molecules aggregate, the physical constraints imposed by intermolecular interactions hinder these rotations and vibrations. This blocking of non-radiative decay channels forces the excited state to decay radiatively, leading to a dramatic increase in fluorescence quantum yield. The propeller-like, non-planar structure of many AIE-active molecules, including derivatives of 1,3,5-tristyrylbenzene, prevents strong π-π stacking that could lead to aggregation-caused quenching (ACQ), further promoting the AIE effect. acs.orghkust.edu.hk

Impact of Molecular Packing and Crystallinity on Emission Characteristics

The specific manner in which molecules of this compound pack in the solid state has a profound impact on their emission characteristics. The degree of crystallinity and the nature of intermolecular interactions, such as C-H···π and π-π stacking, dictate the extent to which intramolecular motions are restricted.

Different crystalline polymorphs of the same compound can exhibit distinct emission colors and quantum yields due to variations in their molecular packing. For instance, studies on derivatives have shown that the introduction of bulky side groups can influence the supramolecular structure and, consequently, the photophysical properties. acs.org These bulky groups can prevent close packing, which might otherwise lead to quenching, and enforce a conformation that is more favorable for emission. The formation of specific aggregate structures, such as J-aggregates, can also lead to red-shifted emission in the solid state. elsevierpure.com The relationship between crystal structure and emission properties is a key area of research for designing materials with tailored solid-state luminescence.

| Parameter | Effect on Solid-State Emission | Underlying Mechanism |

| Increased Aggregation | Enhanced Emission (AIE) | Restriction of Intramolecular Motion (RIM) |

| Planar Conformation | Potential for Quenching (ACQ) | Strong π-π stacking |

| Non-Planar/Propeller Shape | Favors AIE | Hinders strong π-π stacking |

| Bulky Substituents | Can enhance emission | Steric hindrance prevents close packing and quenching |

| Crystalline Packing | Modulates emission wavelength and intensity | Influences intermolecular interactions and degree of RIM |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. nih.gov It provides a framework for calculating the ground-state properties of molecules like 1,3,5-Tri((E)-styryl)benzene by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of conjugated molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, provides a theoretical estimate of the molecule's excitation energy.

For star-shaped molecules based on a central benzene (B151609) ring, DFT calculations, often using the B3LYP functional, are employed to determine these orbital energies. In studies of analogous compounds like 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), DFT calculations (at the B3LYP/6-31G* level) are used to optimize the geometry and calculate FMOs to understand the molecule's reactivity profile. nih.gov Similarly, for a series of 1,3,5-tris(diphenylamino)benzene (B145324) derivatives, DFT calculations (B3LYP/6-311G) revealed that the HOMO is typically distributed across the entire molecule, while the LUMO is often localized on the central core or specific substituents. d-nb.info This distribution is indicative of their potential as hole transport materials. d-nb.info

For this compound, the HOMO is expected to be delocalized across the π-conjugated system, with significant contributions from the central benzene ring and the styryl vinyl linkages. The LUMO would also be delocalized, representing the first available empty electronic state. The HOMO-LUMO gap is a critical parameter influencing the color and emission properties of the material.

Table 1: Representative Frontier Molecular Orbital Data for Analogous Benzene-Core Molecules

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|

| 1,3,5-Tris(diphenylamino)benzene (HTM8) | B3LYP/6-311G | -5.02 | -1.78 | 3.24 |

This table presents data for compounds analogous to this compound to illustrate typical values obtained through DFT calculations. Data sourced from a study on hole transport materials. d-nb.info

The three-dimensional structure of this compound dictates its packing in the solid state and, consequently, its bulk material properties. Conformational analysis using DFT helps to identify the most stable geometric arrangements. The molecule's planarity is a key factor; a more planar structure enhances π-conjugation, which typically leads to red-shifted absorption and emission spectra.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. rsc.orgrsc.org It allows for the calculation of electronic absorption spectra, emission energies, and the dynamics of what happens after a molecule absorbs light.

TD-DFT can accurately predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in an absorption spectrum. rsc.org For molecules like this compound, the lowest energy absorption band, which is responsible for its color, typically corresponds to the HOMO→LUMO transition.

Studies on similar chromophores, such as 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives, have successfully used TD-DFT to understand their one- and two-photon absorption properties. korea.ac.kr These studies show that the calculated absorption spectra match well with experimental data and that the nature of the electronic transitions can be assigned. korea.ac.krresearchgate.net For this compound, TD-DFT calculations would predict a strong absorption in the UV-A or near-visible region, corresponding to the π-π* transition of its extensive conjugated system. The simulations can also provide the energies for fluorescence emission by optimizing the geometry of the first excited state, which helps in rationalizing the observed Stokes shift. korea.ac.kr

Table 2: Simulated Spectroscopic Data for an Analogous Styrylbenzene Derivative

| Derivative | λ_max (abs, nm) | λ_max (flu, nm) | Stokes Shift (nm) |

|---|

This table shows experimental absorption and fluorescence data for a related octupolar molecule, which are properties that can be simulated using TD-DFT. Data sourced from a study on two-photon absorption properties. korea.ac.kr

Following photoexcitation, a molecule can return to the ground state via radiative pathways (fluorescence, phosphorescence) or non-radiative pathways. Non-radiative decay, such as internal conversion and intersystem crossing (ISC) to a triplet state, competes with fluorescence and determines the quantum yield of the material.

TD-DFT can be used to locate conical intersections and minimum energy crossing points between different potential energy surfaces (e.g., S₁/S₀ or S₁/T₁), which are critical for understanding non-radiative decay mechanisms. Intersystem crossing is the process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of ISC is governed by the spin-orbit coupling between the involved states. Although specific studies on this compound are not prominent, the methodology is well-established. Theoretical calculations can determine the energy gap between the S₁ and T₁ states and compute the spin-orbit coupling matrix elements, providing an estimate of the ISC rate. This information is vital for applications where either the suppression (for high-efficiency fluorescence) or enhancement (for phosphorescence or photodynamic therapy) of triplet state formation is desired.

Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the collective behavior of molecules and their self-assembly into larger, ordered structures. frontiersin.org For materials like this compound, intermolecular interactions such as π-π stacking and van der Waals forces are expected to govern how individual molecules arrange themselves in the condensed phase.

MD simulations of analogous C₃-symmetric molecules, such as benzene-1,3,5-tricarboxamides (BTAs), have provided significant insights into their self-assembly into supramolecular polymers and fibers. rsc.orgresearchgate.net These simulations show that a combination of hydrogen bonding and π-stacking interactions drives the formation of ordered columnar structures. rsc.org For this compound, which lacks strong hydrogen bonding donors or acceptors, self-assembly would be primarily driven by π-π stacking between the aromatic rings and weaker C-H···π interactions. MD simulations can predict the preferred packing motifs, calculate the binding energies between molecules, and simulate the formation of nanoscale architectures. Understanding these self-assembly processes is crucial for controlling the morphology of thin films, which in turn affects the charge transport and light-emitting properties of organic electronic devices. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational strategy for the rational design of new molecules with tailored properties. By establishing a mathematical correlation between the structural features of a molecule and its physicochemical properties, QSPR models enable the prediction of the behavior of novel, unsynthesized compounds, thereby accelerating the discovery and optimization of materials. For this compound and its derivatives, QSPR can be instrumental in predicting key characteristics relevant to their application in optoelectronics, such as their photophysical and electroluminescent behavior.

The development of a robust QSPR model involves several key stages. Initially, a dataset of molecules with known experimental values for a specific property is compiled. For derivatives of this compound, this could include properties like the maximum absorption wavelength (λmax), fluorescence quantum yield (Φf), or two-photon absorption (TPA) cross-section. Subsequently, a wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset. These descriptors can be categorized into various classes, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D coordinates of the atoms, providing information on the molecule's spatial arrangement.

Quantum-chemical descriptors: Calculated using quantum mechanics, these descriptors quantify electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, dipole moment, and polarizability.

Constitutional descriptors: Simple counts of atoms, bonds, and functional groups.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest. The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques.

For the predictive design of novel this compound derivatives, a hypothetical QSPR study could be conceptualized. A dataset of known derivatives with varying substituents on the peripheral styryl arms would be assembled. The goal would be to predict their fluorescence quantum yield, a critical parameter for their use in organic light-emitting diodes (OLEDs).

Hypothetical Dataset for QSPR Modeling of Fluorescence Quantum Yield

| Compound | Substituent (R) | Experimental Φf |

| 1 | -H | 0.65 |

| 2 | -OCH₃ | 0.78 |

| 3 | -N(CH₃)₂ | 0.85 |

| 4 | -CN | 0.42 |

| 5 | -NO₂ | 0.21 |

Calculated Molecular Descriptors for the Hypothetical Dataset

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Molecular Weight ( g/mol ) |

| 1 | -5.89 | -2.13 | 3.76 | 0.05 | 384.52 |

| 2 | -5.62 | -2.05 | 3.57 | 1.87 | 474.60 |

| 3 | -5.31 | -1.98 | 3.33 | 2.54 | 513.72 |

| 4 | -6.21 | -2.54 | 3.67 | 4.12 | 460.53 |

| 5 | -6.45 | -2.89 | 3.56 | 6.89 | 519.51 |

Through statistical analysis of such a dataset, a QSPR model could be developed. For instance, a simplified MLR equation might take the form:

Φf = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(Dipole Moment)

Where β₀, β₁, β₂, and β₃ are regression coefficients determined by the fitting procedure. Such a model, once validated, would allow for the virtual screening of a large library of potential this compound derivatives. By calculating the descriptors for these virtual compounds, their fluorescence quantum yields could be predicted without the need for their synthesis and experimental characterization, thus prioritizing the most promising candidates for further investigation. This predictive capability significantly streamlines the materials discovery process, making it more efficient and cost-effective. The rational design of electroluminescent compounds through such computational approaches is a promising strategy for maximizing the efficiency of electronic devices. uclm.es

Supramolecular Chemistry and Self Assembly

Principles of Non-Covalent Interactions in Assembly Formation

The formation of stable, well-defined supramolecular assemblies from 1,3,5-Tri((E)-styryl)benzene and its derivatives is governed by a delicate balance of non-covalent interactions. These weak forces, acting in concert, dictate the packing of molecules in the solid state and in solution.

π-Stacking Interactions and Their Direct Influence on Molecular Packing

π-stacking is a primary driving force in the self-assembly of this compound. This interaction arises from the attractive, non-covalent forces between the electron-rich aromatic rings of the molecule. The extensive π-conjugated system, encompassing the central benzene (B151609) ring and the three styryl arms, provides ample surface area for these interactions to occur.

The process of π-π stacking can be understood as a balance between attractive and repulsive forces. rsc.org When two aromatic molecules are distant, dispersion forces bring them closer. rsc.org However, if they become too close, Pauli repulsion pushes them apart. rsc.org At the equilibrium distance, a combination of electrostatic interactions, Pauli repulsion, dispersion, and intermolecular orbital interactions are all significant. rsc.org This can lead to the formation of a weak intermolecular bond through the hybridization of some molecular orbitals. rsc.org

Hydrogen Bonding and Other Directed Intermolecular Forces

While the parent this compound molecule lacks traditional hydrogen bond donors, its derivatives can be functionalized to incorporate groups capable of forming strong, directional hydrogen bonds. nih.gov For example, the introduction of amide, carboxylic acid, or hydroxyl groups can lead to the formation of well-defined hydrogen-bonded networks that significantly influence the self-assembly process. researchgate.netnih.gov

In benzene-1,3,5-tricarboxamides (BTAs), a related class of molecules with a central benzene core, threefold intermolecular hydrogen bonding between neighboring molecules is a key factor in their self-assembly into helical, one-dimensional nanostructures. nih.govrsc.orgtue.nl The stability and cooperativity of these assemblies are highly dependent on the nature and positioning of the amide groups. nih.govtue.nl Similarly, derivatives of this compound functionalized with hydrogen-bonding moieties can be expected to exhibit analogous self-assembly behavior, where the directionality of the hydrogen bonds provides a powerful tool for controlling the supramolecular architecture.

For example, studies on benzene-1,3,5-tricarboxamides derived from tryptophan have shown that extra hydrogen bonding interactions from the peripheral indole (B1671886) groups can further stabilize the helical assemblies. rsc.org This highlights the potential for incorporating secondary hydrogen bonding sites to enhance the stability and complexity of the resulting supramolecular structures.

Other directed intermolecular forces, such as dipole-dipole interactions and halogen bonding, can also play a role in the molecular packing of functionalized this compound derivatives. nih.govrsc.org The strategic placement of polar or halogenated substituents can introduce additional control over the self-assembly process, leading to the formation of specific, predictable supramolecular patterns. rsc.org

Design Principles for Ordered Supramolecular Architectures

The design of ordered supramolecular architectures based on this compound and its derivatives relies on the precise control of non-covalent interactions. tue.nl By strategically modifying the molecular structure, it is possible to program the self-assembly process to yield specific, well-defined nanostructures. rsc.org

Key design principles include:

Molecular Symmetry and Shape: The inherent C3 symmetry of the 1,3,5-trisubstituted benzene core provides a template for the formation of ordered, often hexagonal, structures. nih.gov The shape of the molecule, including the length and flexibility of the styryl arms, will influence how the molecules pack in space.

Functional Group Placement: The introduction of functional groups at specific positions on the molecular framework allows for the precise control of intermolecular interactions. For example, placing hydrogen-bonding groups on the periphery can promote the formation of one-dimensional columns or two-dimensional sheets. rsc.orgrsc.org

Solvent Effects: The choice of solvent can significantly impact the self-assembly process by competing for hydrogen bonding sites or by influencing the strength of hydrophobic interactions. In aqueous media, the hydrophobic effect can be a major driving force for the aggregation of amphiphilic derivatives. tue.nl

Hierarchical Assembly: The self-assembly process can occur in a hierarchical fashion, where molecules first form primary aggregates, which then assemble into larger, more complex structures. Understanding and controlling each level of this hierarchy is crucial for the design of functional materials. nih.gov

For instance, benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied as a versatile building block for supramolecular polymers. rsc.orgtue.nl Their self-assembly into one-dimensional, rod-like structures is stabilized by threefold hydrogen bonding. rsc.org The adaptable nature of this core structure allows for a wide range of applications, from nanotechnology to biomedical fields. rsc.org

Host-Guest Chemistry and Molecular Recognition Phenomena

The well-defined structures formed by the self-assembly of this compound derivatives can create cavities and binding sites capable of recognizing and binding guest molecules. This host-guest chemistry is a cornerstone of supramolecular science.

Encapsulation and Complexation Studies

The self-assembled structures of this compound derivatives can act as hosts for smaller guest molecules. For example, honeycomb networks formed by the self-assembly of 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) on a silver surface create nanocavities that can encapsulate macrocyclic compounds. mpg.de

Derivatives of this compound can be designed to have specific binding pockets for targeted guest molecules. This can be achieved by incorporating recognition motifs, such as crown ethers or cyclodextrins, into the molecular structure. The complexation of guests within these hosts can be driven by a combination of non-covalent interactions, including hydrogen bonding, π-stacking, and electrostatic forces.

Studies on related 1,3,5-trisubstituted benzene compounds have demonstrated their potential as building blocks for molecular cages and clathrates. sapub.org These structures can be used for the separation and transformation of chemical species. sapub.org For example, the complexation of dicyano- and tricyano-substituted aromatic building blocks with silver triflate has been shown to result in the formation of layered or porous, channel-containing structures, depending on the solvent used for crystallization. researchgate.net

Dynamic Supramolecular Processes

The non-covalent nature of the interactions holding supramolecular assemblies together allows for dynamic behavior. These assemblies can respond to external stimuli, such as changes in temperature, pH, or the presence of a guest molecule, by altering their structure and properties.

The self-assembly of benzene-1,3,5-tricarboxamides (BTAs) into supramolecular polymers is a dynamic process. nih.govtue.nl These polymers exist in equilibrium with their monomeric components, and the position of this equilibrium can be shifted by changing the concentration or temperature. nih.govtue.nl This dynamic nature is essential for the development of responsive materials and systems. The interaction of BTA fibers and monomers with serum proteins suggests that the stability of these systems can be influenced by the biological environment. nih.gov

Advanced Functional Material Applications

Organic Light-Emitting Diodes (OLEDs)

The molecular architecture of 1,3,5-Tri((E)-styryl)benzene (TSB) and its derivatives, characterized by a central benzene (B151609) ring with three radiating styryl arms, provides excellent photoluminescent properties and charge-carrying capabilities, making it a compound of great interest for OLED applications.

Derivatives of 1,3,5-tristyrylbenzene are recognized for their intrinsic luminescent properties, which can be finely tuned through chemical modification. A key characteristic observed in these molecules is aggregation-induced enhanced emission. This phenomenon is critical for solid-state devices, where molecules are in close proximity. The aggregation can restrict intramolecular vibrations and block non-radiative decay pathways such as E/Z (trans/cis) photoisomerization that often quench fluorescence in solution. researchgate.net This restriction of molecular motion in the solid state enhances the luminescence efficiency of the material. researchgate.net

For instance, a full solution-processed blue OLED was fabricated using a 1,3,5-tristyrylbenzene derivative featuring solubilizing alkoxy chains (O C 6 H 13 ). researchgate.net This device, with a simple structure of ITO/PEDOT:PSS/active layer/Al, demonstrates the potential of this class of compounds as active emitters in cost-effective, solution-based manufacturing processes. researchgate.net While detailed performance metrics for TSB as a primary emitter are still emerging, the investigation of its derivatives underscores the promise of this molecular core.

The 1,3,5-trisubstituted benzene framework is an excellent scaffold for creating host materials in OLEDs, where it facilitates efficient energy transfer to a guest emitter (dopant). By using a derivative as a host, the device can achieve high brightness and efficiency in a specific color, as determined by the dopant.

A notable example is 1,3,5-tris(1-pyrenyl)benzene (TPB3) , which has been successfully employed as a host material for a red-emitting dopant. The excellent spectral overlap between the photoluminescence of TPB3 and the absorption of the dopant, combined with the host's high fluorescence quantum yield, enabled highly efficient energy transfer. researchgate.netnih.gov An OLED using this host-dopant system achieved a maximum luminance of 70,600 cd/m² and a current efficiency of 4.38 cd/A. researchgate.netnih.gov

Furthermore, derivatives incorporating a 1,3,5-triazine (B166579) core have been developed as electron-transporting host materials for phosphorescent OLEDs (PhOLEDs). These materials leverage the electron-deficient nature of the triazine ring to achieve balanced charge transport. For example, green PhOLEDs using 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) as the host achieved a high external quantum efficiency (EQE) of 17.5% and a power efficiency of 59.0 lm/W. rsc.orgelsevierpure.com Another bipolar host, 7-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-7H-dibenzo[a,i]carbazole (TRZ-DBC2) , when used in a green PhOLED, resulted in an excellent current efficiency of 75.9 cd/A and an EQE of 24.7%. elsevierpure.com

Table 1: Performance of OLEDs Using 1,3,5-Trisubstituted Benzene Derivatives as Host Materials

| Host Material Derivative | Dopant/Emitter Type | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Reference |

|---|---|---|---|---|---|---|

| 1,3,5-tris(1-pyrenyl)benzene (TPB3) | Red Fluorescent | 70,600 | 4.38 | 2.12 | N/A | researchgate.netnih.gov |

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | Green Phosphorescent | N/A | N/A | 59.0 | 17.5 | rsc.org |

| TRZ-DBC2 | Green Phosphorescent | N/A | 75.9 | N/A | 24.7 | elsevierpure.com |

| DPTPCz | Green Phosphorescent | >10,000 | N/A | N/A | 21.2 | rsc.org |

| DPTPCz | Blue Phosphorescent | >10,000 | N/A | N/A | 14.4 | rsc.org |

The development of solution-processable small molecules is crucial for reducing the manufacturing cost of OLEDs, combining the advantages of well-defined molecular structures with low-cost fabrication techniques like spin-coating and blade coating. researchgate.netresearchgate.netrsc.org Derivatives of 1,3,5-tristyrylbenzene have been specifically designed for solution processing by attaching flexible side chains, such as alkoxy groups, which improve their solubility in common organic solvents. researchgate.net

The morphology of the thin film is critical to device performance. Research has shown that incorporating a spin-coated interlayer of 1,3,5-tris(2-N-phenylbenzimidazolyl)benzene (TPBi) can significantly enhance the performance of perovskite light-emitting devices. nih.govnih.gov This TPBi layer effectively reduces defect density and improves the crystal structure and morphology of the underlying emissive layer. nih.govnih.gov This results in increased radiative recombination, leading to a twofold increase in EQE (up to 9.9%) and a 1.6-fold increase in power efficiency (up to 22.1 lm/W) compared to devices without the interlayer. nih.govnih.gov This demonstrates the vital role that 1,3,5-trisubstituted benzene derivatives can play in controlling thin-film properties and engineering efficient device architectures.

Chemosensors and Optical Sensors

The π-conjugated and photoluminescent nature of the 1,3,5-tristyrylbenzene scaffold makes it an ideal platform for developing chemosensors. By functionalizing the core structure with specific recognition units, highly selective and sensitive optical sensors for various ions and molecules can be designed.

Derivatives of the closely related 1,3,5-triphenylbenzene (B1329565) have demonstrated significant capabilities in ion sensing. By attaching redox-active units like ferrocene (B1249389), these molecules can function as electrochemical sensors. For example, ferrocenylated 1,3,5-triphenylbenzenes containing imine or amide linkers have been used to detect various metal cations (Cu(II), Pb(II), Cr(III), Fe(III)) and anions (Br⁻, I⁻, ClO₄⁻). rsc.org The detection mechanism relies on the change in the electrochemical signal of the ferrocene units upon binding of the analyte to the receptor sites. rsc.org

In the realm of optical sensing, a click-chemistry-derived hexa-ferrocenylated 1,3,5-triphenylbenzene acts as a "turn-off" fluorescence sensor for divalent transition metal cations. nih.gov The presence of metal-chelating sites, such as 1,2,3-triazole moieties, allows the molecule to bind with cations like Co²⁺ and Zn²⁺, which quenches the intrinsic fluorescence of the triphenylbenzene core. This system exhibits very low limits of detection, reaching the nanomolar concentration level for Co²⁺ and Zn²⁺. nih.gov

Table 2: Performance of 1,3,5-Triphenylbenzene-Based Chemosensors

| Sensor Derivative | Analytes Detected | Sensing Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Ferrocenylated 1,3,5-triphenylbenzene (Fc1) | Cu(II), Pb(II), Cr(III), Fe(III) | Electrochemical | 0.5 - 1.8 μM | rsc.org |

| Hexa-ferrocenylated 1,3,5-triphenylbenzene | Co²⁺, Cu²⁺, Cd²⁺ | Electrochemical | 0.03 - 0.09 μM | nih.gov |

| Hexa-ferrocenylated 1,3,5-triphenylbenzene | Zn²⁺, Co²⁺ | Fluorescence Quenching | Nanomolar (nM) level | nih.gov |

Derivatives of 1,3,5-tristyrylbenzene have been ingeniously functionalized to create sophisticated pH-responsive optical sensors. In one study, the TSB core was decorated with polyamine and poly(amidoamine) chains at its periphery. researchgate.net These functionalized molecules exhibit strong pH-dependent fluorescence. researchgate.net

The sensing mechanism is based on the protonation state of the peripheral amine groups. researchgate.net

Under acidic conditions (low pH): The amine groups become protonated (-NH₃⁺), leading to strong electrostatic repulsion between the positively charged molecules. This repulsion prevents aggregation and reduces fluorescence quenching, resulting in high fluorescence intensity. researchgate.net

Under basic conditions (high pH): The amine groups are deprotonated (-NH₂). This allows for quenching of the fluorescence through two primary pathways: photoinduced electron transfer (PET) from the lone pair of the nitrogen to the excited TSB core, and increased molecular aggregation. researchgate.net

Crucially, these probes demonstrate a linear dependence of their fluorescence lifetime over different pH ranges. researchgate.net This is a highly valuable property for sensing applications, as fluorescence lifetime measurements are generally independent of probe concentration and fluctuations in excitation light intensity, making the sensor more robust and reliable for quantitative analysis in complex environments like biological imaging. researchgate.netdoi.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The tripodal and rigid nature of the this compound scaffold makes it an excellent candidate for designing multidimensional metal-organic frameworks (MOFs) and coordination polymers. By introducing coordinating functional groups onto the peripheral styryl arms, this molecule can act as a tritopic organic linker, connecting metal nodes to form porous and crystalline structures.

Linker Design for Framework Construction

The strategic design of linkers derived from this compound is crucial for the construction of functional MOFs. A key approach involves the incorporation of carboxylate groups, which are effective for coordinating with a wide range of metal ions. For instance, the tricarboxylic acid derivative, 4,4′,4″-(benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid, has been successfully employed as a linker to synthesize novel MOFs with copper (Cu²⁺) and zinc (Zn²⁺) cations. nih.govnih.gov The synthesis of these MOFs, designated as IEF-23 (Cu-based) and IEF-24 (Zn-based), was achieved through a solvothermal method. nih.govnih.gov

The geometry of the this compound core dictates the potential for forming 3D porous frameworks. The divergent nature of the styryl arms allows for the extension of the framework in multiple directions, a desirable feature for creating materials with high surface areas and accessible pores. Another derivative, 1,3,5-tris(1-imidazolyl)benzene (tib), which shares the same C3 symmetry, has also been utilized to construct 3D porous MOFs by coordinating with Co(II) and Zn(II) ions in conjunction with dicarboxylate co-ligands. nih.gov This demonstrates the versatility of the 1,3,5-trisubstituted benzene core in linker design for MOF synthesis.

Functionalization for Photoactive MOFs

Beyond providing structural integrity, the this compound-based linkers can impart specific functionalities to the resulting MOFs. The inherent photoluminescence of the styrylbenzene core can be harnessed to create photoactive MOFs. These materials have potential applications in sensing, photocatalysis, and light-emitting devices.

A significant area of functionalization is the introduction of properties for biomedical applications. The aforementioned 4,4′,4″-(benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid linker itself exhibits antibacterial activity. nih.gov When incorporated into MOFs with biologically active metal ions like copper and zinc, the resulting frameworks, IEF-23 and IEF-24, demonstrate enhanced antibacterial properties against both Staphylococcus epidermidis and Escherichia coli. nih.govnih.gov This synergistic effect, combining the properties of the organic linker and the metal node, highlights a key strategy in the design of functional MOFs. The resulting MOFs were found to be more effective against Staphylococcus epidermidis. nih.gov

Photonic and Optoelectronic Devices (Excluding OLEDs already covered)

The extended π-conjugation of this compound and its derivatives gives rise to interesting linear and nonlinear optical properties, making them suitable for applications in photonics and optoelectronics.

Derivatives of this compound have been investigated for their two-photon absorption (TPA) properties. nih.govkorea.ac.krresearchgate.net TPA is a nonlinear optical process with applications in 3D microfabrication, data storage, and bio-imaging. For example, 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives exhibit significant TPA cross-sections. nih.govkorea.ac.kr The introduction of electron-donating and -accepting groups at different positions on the molecule can be used to tune these properties. A study of 1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives, which have donors at the core and acceptors at the periphery, revealed very large first hyperpolarizabilities, a key parameter for nonlinear optical materials. nih.gov

The photoluminescent properties of these compounds are also of great interest. A series of 1,3,5-tris-styryl-benzene compounds with different p-substituents (alkyl, alkoxy, amino) on the styryl arms were synthesized, and their tunable photo- and electroluminescent properties were investigated. researchgate.net The introduction of bulky side groups, such as tert-butyl and tert-butoxy (B1229062), has been shown to impact the photophysical properties and can influence the material's performance in electronic devices. uclm.es

Smart Materials and Stimuli-Responsive Systems

The concept of stimuli-responsive materials, which change their properties in response to external triggers, can be realized using molecules with a 1,3,5-trisubstituted benzene core. While direct examples using this compound are emerging, related structures demonstrate the potential of this molecular design.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Analogues with Enhanced Performance

The rational design of next-generation analogues of 1,3,5-Tri((E)-styryl)benzene is a key area of research, aimed at fine-tuning their optical and electronic properties for specific applications. By strategically modifying the molecular structure, scientists can enhance characteristics such as two-photon absorption (TPA), fluorescence, and charge transport.

One promising approach involves the introduction of donor and acceptor groups to create molecules with large first hyperpolarizability (β), a crucial property for nonlinear optical (NLO) materials. For instance, the synthesis of 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives has been shown to yield compounds with significant β values. korea.ac.krnih.gov Theoretical investigations suggest a linear relationship between β and the TPA cross-section, providing a valuable strategy for designing novel TPA dyes with an octupolar structure. korea.ac.kr The TPA cross-section values for these derivatives have been measured to be in the range of (50-2620) x 10⁻⁵⁰ cm⁴ s/photon, with the value increasing with greater donor strength and conjugation length. nih.gov

Furthermore, the exploration of star-shaped 1,3,5-triazine (B166579) derivatives through theoretical studies has revealed that their optical, electronic, and charge-transport properties can be modulated by the choice of end groups and π-bridges. nih.gov This allows for the design of multifunctional materials that can serve as donor materials in organic solar cells or as luminescent and charge-transport materials in organic light-emitting diodes (OLEDs). nih.gov The synthesis of analogues with varied substituents, such as alkyl, alkoxy, or amino groups, allows for the tuning of photo- and electroluminescent properties. researchgate.net

| Analogue | Synthetic Strategy | Enhanced Property | Potential Application |

| 1,3,5-Tricyano-2,4,6-tris(styryl)benzene derivatives | Horner-Wittig reactions | Large first hyperpolarizability (β) and two-photon absorption (TPA) | Nonlinear optics |

| Star-shaped 1,3,5-triazine derivatives | Theoretical design with varied end groups and π-bridges | Tunable optical, electronic, and charge-transport properties | Organic solar cells, OLEDs |

| 1,3,5-Tris-styryl-benzene with p-substituents (alkyl, alkoxy, amino) | Knoevenagel condensation | Tunable photo- and electroluminescence | Optoelectronics |

| C-prenylated stilbenoid methyl ethers | Convergent synthesis including C-prenylation | Novel structural motifs | Anti-inflammatory agents |

Integration into Hybrid Material Systems and Composites

The integration of this compound and its derivatives into hybrid material systems and composites is a burgeoning field with the potential to unlock novel functionalities and enhanced performance. By combining these organic molecules with other materials, such as graphene or nanoparticles, researchers can create hybrids that exhibit synergistic properties. nih.gov

Graphene, a two-dimensional material with exceptional physical properties, is a particularly attractive candidate for creating such hybrids. nih.gov The combination of graphene with organic molecules can lead to materials with tunable properties and improved performance in applications like sensing, catalysis, and optoelectronics. nih.gov For example, 1,3,5-triethynylbenzene (B1295396) has been investigated as a precursor for the synthesis of high-quality graphene on a Rh(111) surface. rsc.orgresearchgate.net This approach allows for the controlled growth of graphene with fewer defects, which is crucial for electronic applications. rsc.org

The development of these hybrid systems opens up possibilities for creating advanced functional materials with tailored characteristics, where the properties of the individual components are not only combined but also enhanced through their interaction. nih.gov

Development of Advanced In Situ Characterization Techniques for Complex Assemblies

Understanding the self-assembly and behavior of this compound and its analogues in complex environments is critical for optimizing their performance in various applications. The development of advanced in situ characterization techniques is therefore essential for probing the structure and dynamics of their supramolecular assemblies.

A variety of techniques are employed to characterize these complex systems. Spectroscopic methods, for instance, provide insights at the atomic and molecular levels. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including both solution-state and solid-state NMR, is a powerful tool for analyzing the composition and structure of supramolecular systems. nih.gov For example, solid-state NMR has been used to differentiate between the sol and gel phases in hydrogels. nih.gov

Microscopic techniques, such as Scanning Tunneling Microscopy (STM), allow for the direct visualization of self-assembled structures on surfaces. STM has been used to study the two-dimensional supramolecular networks formed by benzene-1,3,5-triyl-tribenzoic acid on a silver surface, revealing temperature-induced phase transformations. researchgate.net

The combination of these advanced characterization techniques provides a comprehensive understanding of the hierarchical organization and dynamic behavior of these complex molecular assemblies.

| Technique | Information Gained | Example Application |

| Nuclear Magnetic Resonance (NMR) | Molecular structure, composition, dynamics | Differentiating sol and gel phases in hydrogels |

| Scanning Tunneling Microscopy (STM) | Visualization of self-assembled structures on surfaces | Studying phase transformations of 2D supramolecular networks |

| Spectroscopic Ellipsometry and Photothermal Deflection Spectroscopy | Optical properties of thin films | Characterizing the dielectric function of polymer thin films |

| High-Throughput Ellipsometry | Glassy properties of thin films (Tg, thermal expansion) | Rapid characterization of molecular glass formers |

Exploration of Sustainable Synthesis and Processing Methodologies

The development of sustainable and environmentally friendly methods for the synthesis and processing of this compound and its derivatives is a growing area of focus. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. researchgate.net

One strategy involves the use of catalysts that are more environmentally benign. For example, a simple and efficient one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has been developed using a recyclable ionic liquid, [Et3NH][HSO4], under solvent-free conditions. researchgate.net Another approach is the use of thionyl chloride in anhydrous ethanol (B145695) to promote the triple condensation of aryl methyl ketones, providing a convenient route to 1,3,5-triarylbenzenes. researchgate.net

The synthesis of 1,3,5-triphenylbenzene (B1329565) from β-methylchalcone has also been explored using acid catalysts such as sulfuric acid, trifluoromethanesulfonic acid, or benzenesulfonic acid. google.com Furthermore, zeolite-based materials have been shown to act as green nanoreactors for the synthesis of trans-stilbene (B89595) derivatives at room temperature. researchgate.net These methods represent a shift towards more sustainable chemical manufacturing processes.

Q & A

Q. What are the established synthetic routes for 1,3,5-Tri((E)-styryl)benzene, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : A common approach involves Sonogashira coupling or Heck reactions to introduce styryl groups to the benzene core. For example, describes a reflux-based method for synthesizing 1,3,5-Tri(phenylethynyl)benzene using palladium catalysts, which can be adapted for styryl derivatives by replacing ethynyl precursors with styryl halides. Key variables include:

- Catalyst system : Pd(PPh₃)₄/CuI for cross-coupling reactions.

- Solvent : Toluene or DMF under inert atmosphere.

- Temperature : Reflux (~110°C for toluene) to ensure complete coupling.

- Stereochemical control : Use of (E)-configured vinyl halides and base (e.g., triethylamine) to minimize isomerization .

Q. How can crystallographic data validate the structural integrity of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. highlights SC-XRD analysis of a related compound, 1,3,5-Tri(phenylethynyl)benzene, showing planar aromatic cores and bond-length consistency (C≡C: ~1.20 Å). For styryl derivatives, key parameters include:

- Dihedral angles : Between benzene and styryl groups to confirm (E)-configuration.

- Packing motifs : Intermolecular π-π interactions (3.5–4.0 Å spacing) .

Advanced Research Questions

Q. How do substituent effects (e.g., electron-withdrawing/donating groups on styryl moieties) modulate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/def2-QZVP) can predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. demonstrates this for 1,3,5-tri(phenyl)benzene, showing that electron-withdrawing groups (e.g., -NO₂) lower LUMO levels by ~0.5 eV, enhancing electron-accepting capacity. Experimental validation via cyclic voltammetry (scan rate: 100 mV/s in CH₂Cl₂) complements computational results .

Q. What mechanistic insights explain the compound’s cation-π interactions in supramolecular assemblies?

- Methodological Answer : ’s DFT study on alkali metal interactions with 1,3,5-tri(phenyl)benzene provides a framework. Key steps:

- Geometry optimization : Using M06-2X functional to model binding sites.

- Binding energy (ΔE) : Calculated for Li⁺, Na⁺, etc. (e.g., Li⁺-TPB: ΔE ≈ −45 kcal/mol).

- Substituent impact : Styryl groups enhance π-electron density, increasing ΔE by 10–15% compared to phenyl substituents. Validate via isothermal titration calorimetry (ITC) with KCl solutions .

Q. How can this compound be functionalized for optoelectronic applications?

- Methodological Answer : Post-synthetic modifications include:

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄, 0°C) to introduce -NO₂ groups for tuning absorption spectra.

- Cross-coupling : Suzuki-Miyaura reactions to attach thiophene or carbazole units (Pd(OAc)₂, SPhos ligand).

’s protocols for bromoethylbenzene derivatives (e.g., NaI substitution in acetone) can guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.